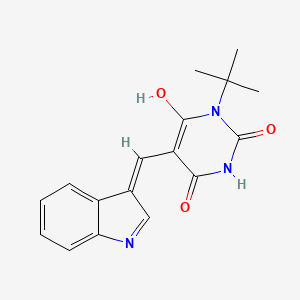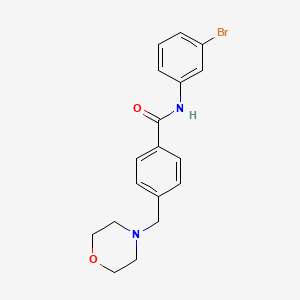![molecular formula C23H30N2O2 B6135092 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, also known as FIASMA, is a chemical compound that has been found to have various applications in scientific research. FIASMA is a spirocyclic compound that has been shown to have unique properties that make it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane inhibits the function of the cytoskeleton, which is involved in the exocytosis of secretory granules. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the function of the Golgi apparatus, which is involved in the processing and secretion of proteins.
Biochemical and Physiological Effects:
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of acid in gastric parietal cells, inhibit the exocytosis of secretory granules in various cell types, and have anti-inflammatory and anti-allergic properties. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to induce cell death in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for its target proteins. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is also stable and can be easily synthesized in the lab. However, 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane also has a short half-life in vivo, which can limit its usefulness in animal studies.
Direcciones Futuras
There are several future directions for research on 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the identification of new target proteins for 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. Additionally, the development of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane analogs with improved solubility and longer half-lives could be explored. Further research could also be done on the anti-inflammatory and anti-allergic properties of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, as well as its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,6-dimethylphenol with 1,2-diaminocyclohexane, followed by the reaction of the resulting product with furfural. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to have various applications in scientific research. It has been shown to inhibit the secretion of acid in gastric parietal cells and is therefore useful in the study of acid secretion and related diseases. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been found to inhibit the exocytosis of secretory granules in various cell types, including mast cells and pancreatic beta cells. This property makes it useful in the study of secretory pathways and related diseases. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to have anti-inflammatory and anti-allergic properties, making it useful in the study of these conditions.
Propiedades
IUPAC Name |
furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)20-6-4-19(5-7-20)14-24-11-3-9-23(16-24)10-12-25(17-23)22(26)21-8-13-27-15-21/h4-8,13,15,18H,3,9-12,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSNZZOTNQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![(3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6135023.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6135046.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)
![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine](/img/structure/B6135108.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
![2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)